molecular formula C14H20BrNO B14301796 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 119630-01-2

1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B14301796
CAS No.: 119630-01-2
M. Wt: 298.22 g/mol
InChI Key: KSYPISCNIPAQPA-UHFFFAOYSA-M
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Description

1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of indolium salts, which are often used in various scientific and industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 2,3,3-trimethylindolenine with 3-bromopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the indolium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The indolium cation can be reduced under specific conditions to yield indole derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of indole derivatives.

    Substitution: Formation of various halide-substituted indolium salts.

Scientific Research Applications

1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The indolium cation can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium chloride
  • 1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
  • 2,3,3-Trimethylindolenine

Uniqueness

1-(3-Hydroxypropyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to its specific combination of the indolium cation and the 3-hydroxypropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

119630-01-2

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-ol;bromide

InChI

InChI=1S/C14H20NO.BrH/c1-11-14(2,3)12-7-4-5-8-13(12)15(11)9-6-10-16;/h4-5,7-8,16H,6,9-10H2,1-3H3;1H/q+1;/p-1

InChI Key

KSYPISCNIPAQPA-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCO.[Br-]

Origin of Product

United States

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